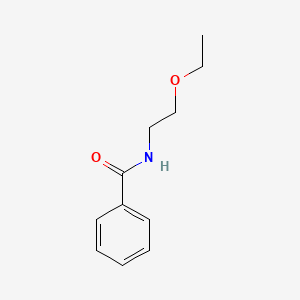

N-(2-Ethoxyethyl)benzamide

Description

N-(2-Ethoxyethyl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅C=O) linked to a 2-ethoxyethylamine moiety via an amide bond. Applications of such compounds span medicinal chemistry (e.g., antiparasitic, anticancer agents) and materials science (e.g., directing groups in catalysis) .

Properties

IUPAC Name |

N-(2-ethoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-9-8-12-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIPIFQPQPHVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Ethoxyethyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-ethoxyethylamine. The reaction is typically carried out under mild conditions using a catalyst such as Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzoyl chloride with 2-ethoxyethylamine in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF) . This method allows for the production of the compound in larger quantities suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-(2-Ethoxyethyl)benzylamine.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry

N-(2-Ethoxyethyl)benzamide serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions :

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : The amide group can be reduced to an amine.

- Substitution : The ethoxyethyl group can be replaced with other functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | N-Oxide |

| Reduction | LiAlH₄, NaBH₄ | Benzylamine |

| Substitution | Alkyl halides | Substituted Benzamides |

Biology

Research indicates potential biological activities for this compound, particularly in antioxidant and antibacterial properties. Studies have shown that derivatives of benzamides can exhibit significant biological effects, making them candidates for further pharmacological exploration.

Medicine

Due to its structural similarity to other biologically active compounds, this compound is being investigated for therapeutic applications. Its mechanism of action may involve inhibition of specific enzymes, such as serine proteases, which could lead to potential treatments for various diseases.

A study investigated the effects of benzamide derivatives on cancer cell lines. This compound was found to induce apoptosis through specific receptor interactions. Structure-activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced efficacy against cancer cells.

Case Study 2: Molecular Docking

Molecular docking studies predicted the binding affinity of this compound to various proteins involved in cancer progression. Results indicated significant binding interactions, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Pharmacological and Functional Comparisons

Bioactivity and Target Specificity

- N-(2-Diethylaminoethyl)benzamide derivatives: Exhibit high melanoma uptake (e.g., 23.2% ID/g at 6 hours) due to slow urinary excretion and melanin affinity.

- Nitazoxanide: Broad-spectrum antiparasitic activity (e.g., against Trypanosoma brucei), attributed to the nitro-thiazole moiety enhancing redox cycling .

- Imidazole-substituted benzamides : Derivatives with chloro/fluorophenyl groups show potent anticancer (e.g., cervical cancer) and antimicrobial activity .

Metabolic Stability and Lipophilicity

- Aminoalkyl derivatives (e.g., diethylaminoethyl) exhibit prolonged blood circulation but require halogenation (e.g., iodine-131) for imaging applications .

Chemical Reactivity and Catalytic Utility

Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance stability and target affinity, while electron-withdrawing groups (e.g., nitro in nitazoxanide) improve redox activity .

- Synthetic Efficiency: Conventional refluxing vs. ultrasonic methods show significant differences in reaction time and yield (e.g., azetidinone derivatives synthesized 3–4x faster with ultrasound) .

- Therapeutic Potential: Benzamide-metal complexes (e.g., Co, Cu) exhibit enhanced anthelmintic activity compared to ligands alone, suggesting synergistic effects .

Biological Activity

N-(2-Ethoxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of amides, characterized by the presence of an ethoxyethyl group attached to a benzamide structure. This unique chemical structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ethoxyethyl group enhances its binding affinity to various receptors and enzymes involved in cellular processes. Preliminary studies suggest that it may modulate pathways associated with cell survival, proliferation, and apoptosis, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various benzamide derivatives found that certain compounds demonstrated strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| This compound | Escherichia coli | 30 µg/mL |

Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a recent study highlighted its efficacy against pancreatic cancer cells, where it demonstrated significant cytotoxicity with an IC50 value in the low micromolar range .

Case Study: Pancreatic Cancer

A specific investigation into the effects of this compound on pancreatic β-cells revealed that it protects against endoplasmic reticulum (ER) stress-induced apoptosis. The compound was shown to enhance cell viability significantly compared to untreated controls, suggesting a protective role against stress-related cellular damage .

Toxicity and Safety Profile

While the biological activities are promising, evaluating the toxicity profile is crucial for potential therapeutic applications. Studies involving zebrafish embryos indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.